molecular formula C17H25NO B5819988 N-(2-tert-butylphenyl)cyclohexanecarboxamide CAS No. 692262-22-9

N-(2-tert-butylphenyl)cyclohexanecarboxamide

Cat. No. B5819988
CAS RN: 692262-22-9
M. Wt: 259.4 g/mol
InChI Key: USNHITBKTUJRPO-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)cyclohexanecarboxamide, also known as Bicuculline, is a potent and selective antagonist of the GABA-A receptor. It is a naturally occurring compound found in plants such as Dicentra cucullaria and Adlumia fungosa. Bicuculline is widely used in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions.

Mechanism of Action

N-(2-tert-butylphenyl)cyclohexanecarboxamide is a competitive antagonist of the GABA-A receptor. It binds to the receptor site and prevents the binding of GABA, the primary inhibitory neurotransmitter in the brain. This results in an increase in neuronal excitability and can lead to seizures, convulsions, and other neurological symptoms.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)cyclohexanecarboxamide has a range of biochemical and physiological effects. It is a potent convulsant and can induce seizures in animals and humans. N-(2-tert-butylphenyl)cyclohexanecarboxamide has also been shown to increase anxiety-like behavior in rodents. Additionally, bicuculline has been found to modulate the release of several neurotransmitters, including dopamine, glutamate, and acetylcholine.

Advantages and Limitations for Lab Experiments

N-(2-tert-butylphenyl)cyclohexanecarboxamide is a valuable tool in scientific research due to its ability to selectively block the GABA-A receptor. This allows researchers to investigate the role of this receptor in various physiological and pathological conditions. However, bicuculline has some limitations. It is a potent convulsant and can be toxic at high doses. Additionally, bicuculline has a short half-life, which limits its use in long-term experiments.

Future Directions

Future research on bicuculline could focus on developing more selective GABA-A receptor antagonists that have fewer side effects. Additionally, bicuculline could be used in combination with other drugs to investigate the interactions between different neurotransmitter systems. Finally, bicuculline could be used in animal models to investigate the potential therapeutic effects of GABA-A receptor antagonists in neurological disorders such as epilepsy and anxiety.

Synthesis Methods

N-(2-tert-butylphenyl)cyclohexanecarboxamide can be synthesized from the plant sources or chemically. The chemical synthesis of bicuculline involves the condensation of 2-tert-butylphenol with cyclohexanone, followed by the reaction with phosgene to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form N-(2-tert-butylphenyl)cyclohexanecarboxamide.

Scientific Research Applications

N-(2-tert-butylphenyl)cyclohexanecarboxamide is widely used in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions. It is used to investigate the mechanisms underlying epilepsy, anxiety, and other neurological disorders. N-(2-tert-butylphenyl)cyclohexanecarboxamide has also been used to study the effects of alcohol and other drugs on the GABA-A receptor.

properties

IUPAC Name

N-(2-tert-butylphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-17(2,3)14-11-7-8-12-15(14)18-16(19)13-9-5-4-6-10-13/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNHITBKTUJRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501212469
Record name N-[2-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

692262-22-9
Record name N-[2-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692262-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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